Ethyl [4-hydroxy-4,5-bis(4-methoxyphenyl)-2-oxo-1,3-oxazolidin-3-yl]acetate
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Overview
Description
ETHYL 2-[4-HYDROXY-4,5-BIS(4-METHOXYPHENYL)-2-OXO-1,3-OXAZOLAN-3-YL]ACETATE is a complex organic compound with a unique structure that includes an oxazolone ring and multiple methoxy and hydroxy functional groups
Preparation Methods
The synthesis of ETHYL 2-[4-HYDROXY-4,5-BIS(4-METHOXYPHENYL)-2-OXO-1,3-OXAZOLAN-3-YL]ACETATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-hydroxy-4,5-bis(4-methoxyphenyl)-2-oxo-1,3-oxazolone with ethyl acetate under controlled conditions. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product yield and purity .
Chemical Reactions Analysis
ETHYL 2-[4-HYDROXY-4,5-BIS(4-METHOXYPHENYL)-2-OXO-1,3-OXAZOLAN-3-YL]ACETATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester or oxazolone ring positions, using reagents like alkyl halides or amines.
Scientific Research Applications
ETHYL 2-[4-HYDROXY-4,5-BIS(4-METHOXYPHENYL)-2-OXO-1,3-OXAZOLAN-3-YL]ACETATE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological molecules, making it useful in biochemical studies.
Industry: Used in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of ETHYL 2-[4-HYDROXY-4,5-BIS(4-METHOXYPHENYL)-2-OXO-1,3-OXAZOLAN-3-YL]ACETATE involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to ETHYL 2-[4-HYDROXY-4,5-BIS(4-METHOXYPHENYL)-2-OXO-1,3-OXAZOLAN-3-YL]ACETATE include:
Ethyl homovanillate: Similar in structure but lacks the oxazolone ring.
Bis(2-hydroxy-4-methoxyphenyl)methanone: Contains similar functional groups but has a different core structure.
4-Methoxyphenethylamine: Shares the methoxyphenyl group but differs significantly in overall structure.
These comparisons highlight the uniqueness of ETHYL 2-[4-HYDROXY-4,5-BIS(4-METHOXYPHENYL)-2-OXO-1,3-OXAZOLAN-3-YL]ACETATE, particularly its oxazolone ring and the specific arrangement of functional groups.
Properties
Molecular Formula |
C21H23NO7 |
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Molecular Weight |
401.4 g/mol |
IUPAC Name |
ethyl 2-[4-hydroxy-4,5-bis(4-methoxyphenyl)-2-oxo-1,3-oxazolidin-3-yl]acetate |
InChI |
InChI=1S/C21H23NO7/c1-4-28-18(23)13-22-20(24)29-19(14-5-9-16(26-2)10-6-14)21(22,25)15-7-11-17(27-3)12-8-15/h5-12,19,25H,4,13H2,1-3H3 |
InChI Key |
KKWXNWDLKUVSQD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C(=O)OC(C1(C2=CC=C(C=C2)OC)O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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